N-(3-methoxyphenyl)-4-methylbenzamide

Lipophilicity LogP Polar Surface Area

Researchers often face variability in SAR studies due to undefined or isomerically mixed benzamide building blocks. N-(3-Methoxyphenyl)-4-methylbenzamide eliminates this ambiguity, providing a precise 3-methoxy/4-methyl scaffold. This ensures reproducible data, as even minor positional shifts can drastically alter biological activity. • Defined Scaffold: Enables systematic SAR exploration with LogP 2.8 and TPSA 38.3 Ų. • Synthetic Versatility: Stable free amide N-H and methoxy group for functionalization. • Analytical Reliability: 97% purity and predictable chromatographic behavior for use as an HPLC/LC-MS standard.

Molecular Formula C15H15NO2
Molecular Weight 241.28 g/mol
CAS No. 101078-45-9
Cat. No. B172379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methoxyphenyl)-4-methylbenzamide
CAS101078-45-9
SynonymsN-(3-Methoxyphenyl)-4-MethylbenzaMide, 97%
Molecular FormulaC15H15NO2
Molecular Weight241.28 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OC
InChIInChI=1S/C15H15NO2/c1-11-6-8-12(9-7-11)15(17)16-13-4-3-5-14(10-13)18-2/h3-10H,1-2H3,(H,16,17)
InChIKeyLHGUCPJOIROFJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Methoxyphenyl)-4-methylbenzamide: Core Scaffold


N-(3-Methoxyphenyl)-4-methylbenzamide (CAS 101078-45-9) is a synthetic small-molecule benzamide derivative with the molecular formula C15H15NO2 and a molecular weight of 241.29 g/mol [1]. This compound is a member of the N-aryl benzamide class, characterized by a central amide linkage connecting a 3-methoxyphenyl ring to a 4-methylbenzoyl moiety. It serves as a versatile building block in organic synthesis and as a research tool for investigating structure-activity relationships (SAR) within the broader benzamide chemotype . Its core scaffold is present in numerous biologically active molecules explored for anticancer, anti-inflammatory, and antimicrobial applications [2].

Building block for focused SAR libraries and derivatization
Defined 3-methoxy/4-methyl substitution pattern for reproducible structure-property studies
Supports synthetic methodology development and analytical method validation

N-(3-Methoxyphenyl)-4-methylbenzamide: Why Substitution Matters


Within the benzamide class, minor structural modifications can drastically alter physicochemical properties and biological activity [1]. For N-(3-methoxyphenyl)-4-methylbenzamide, the specific 3-methoxy and 4-methyl substitution pattern dictates its lipophilicity (LogP), hydrogen-bonding capacity, and molecular topology, directly impacting its behavior in assays and as a synthetic intermediate . Literature data on related compounds show that even a positional shift of a single methoxy group can change an IC50 value from 13.5 µM to 149 µM against the same enzyme target [2]. Therefore, using a generic, unsubstituted benzamide or an isomer with a different substitution pattern would yield non-comparable results, rendering data from SAR studies, biological screens, or synthetic routes invalid.

Positional isomer shift (e.g., methoxy or methyl group relocation) may drastically alter potency and assay behavior; literature reports show IC50 changes from 13.5 µM to 149 µM for a single methoxy move.
Unsubstituted benzamide or generic N-aryl benzamide cannot replicate the LogP (~2.8) and membrane interaction profile of this specific substitution pattern.
N-alkylated or tertiary amide analogs lack the free secondary amide N-H, eliminating key synthetic handles for derivatization and cyclization.

N-(3-Methoxyphenyl)-4-methylbenzamide: Evidence-Based Comparisons


Physicochemical Profile vs. Core Scaffold

The physicochemical properties of N-(3-methoxyphenyl)-4-methylbenzamide are distinct from its core scaffold (benzamide) and positional isomers, influencing its behavior in solution and biological assays. Its calculated LogP (XLogP3) is 2.8, indicating significantly higher lipophilicity than unsubstituted benzamide (LogP ~0.64) [1]. Its topological polar surface area (TPSA) is 38.3 Ų, which is lower than many drug-like small molecules and impacts its ability to cross biological membranes [2].

Lipophilicity Profile
Reported
XLogP3 2.8 vs 0.64 (Δ+2.16)
Higher lipophilicity may support membrane permeability studies
In silico prediction; experimental validation advised
Lipophilicity LogP Polar Surface Area Drug-likeness Compound Selection

Synthetic Utility as a Building Block

N-(3-methoxyphenyl)-4-methylbenzamide is a bench-stable solid that can be used as a building block in further synthetic transformations, including Pictet-Spengler-like annulations to generate 3,4-dihydroquinazolines . Its defined structure with a free amide N-H and a methoxy group provides specific chemical handles for derivatization that are absent in simpler amides.

Synthetic Utility
Class-level
Free N-H & methoxy handles enable N-alkylation, Pictet-Spengler annulation
More versatile intermediate than tertiary amide analogs
Qualitative class inference; verify in target transformation
Organic Synthesis Building Block Amide Coupling Reaction Intermediate

Inferred Biological Activity from SAR

A quantitative SAR study of substituted benzamides provides a framework for comparing the target compound's inferred activity. While direct data for N-(3-methoxyphenyl)-4-methylbenzamide is unavailable, its constituent substituents are present in related molecules. In one series, a compound with a 3-methoxy group (5d) exhibited an IC50 of 13.5 ± 6.8 µM, while a compound with a 4-methyl group (5b) had an IC50 of 29.1 ± 3.8 µM [1]. The combination of both in a single molecule (the target compound) is expected to yield a distinct potency profile.

Inferred SAR Potency
Class-level
3-OMe analog: IC50 ~13.5 µM; 4-Me analog: IC50 ~29.1 µM
Combined substituents may produce a distinct activity profile
Class-level inference from J Med Chem 2009; direct data needed
Structure-Activity Relationship Enzyme Inhibition Drug Discovery SAR

Commercial Availability and Purity

N-(3-methoxyphenyl)-4-methylbenzamide is commercially available from multiple vendors with a standard purity specification of 97% (HPLC) [1]. This contrasts with some close structural isomers or analogs which may be offered at lower purities (e.g., 95%) or are only available as custom synthesis products with longer lead times . The defined purity of 97% ensures reliable, reproducible results in research applications without the need for further purification.

Commercial Purity
Specification review
97% (HPLC) vs typical positional isomer 95%
Reduces in-house purification needs for assay-ready use
Vendor specification; confirm purity upon receipt
Procurement Chemical Sourcing Purity Bench-Scale

N-(3-Methoxyphenyl)-4-methylbenzamide: Optimal Applications


Medicinal Chemistry SAR and Library Synthesis

As a well-defined benzamide scaffold with a specific 3-methoxy/4-methyl substitution pattern, this compound is ideal for use as a starting material in the parallel synthesis of small, focused libraries for SAR studies. Its LogP of 2.8 [1] places it in a favorable drug-like lipophilicity range, and its free amide N-H and methoxy group offer two distinct sites for chemical modification. Researchers can use it to systematically probe the effects of altering either the N-aryl or the benzoyl portion of the molecule on biological activity, leveraging the known SAR of its substituents as a baseline for hypothesis generation [2].

Physicochemical and Biophysical Assays

The compound's physicochemical profile—specifically its TPSA of 38.3 Ų and LogP of 2.8 [1]—makes it a suitable candidate for assays requiring passive membrane permeability, such as cell-based assays (e.g., cellular target engagement, reporter gene assays) or parallel artificial membrane permeability assays (PAMPA). It can serve as a lipophilic control compound in permeability studies or as a vehicle for assessing how small structural changes in a benzamide series impact cell penetration and intracellular target access [3].

Synthetic Methodology Development

The compound's free secondary amide makes it a valuable substrate for developing and optimizing new synthetic methodologies for amide functionalization. This includes reactions such as N-alkylation, N-arylation, or its use as a precursor in cyclization reactions (e.g., Pictet-Spengler) . Its bench stability and commercial availability at 97% purity [4] allow for consistent results in reaction optimization studies without the variability introduced by on-demand synthesis.

Analytical Method Development and Validation

With its defined molecular weight (241.29 g/mol) and predictable chromatographic behavior (LogP 2.8), this compound is well-suited for use as a standard or control in the development and validation of analytical methods, such as HPLC or LC-MS, for detecting and quantifying benzamide derivatives in complex matrices . Its 97% purity [4] provides a reliable baseline for calibration curves and method robustness testing.

Application
Selection Property
Validation Focus
Medicinal Chemistry SAR & Library Synthesis
Defined 3-OMe/4-Me scaffold with LogP 2.8
Reproducible SAR outcomes; verify scaffold stability and derivatization efficiency
Physicochemical & Biophysical Assays
Lipophilicity (LogP 2.8) & TPSA 38.3 Ų
Membrane permeability control experiments; confirm experimental LogP and cell uptake
Synthetic Methodology Development
Free secondary amide N-H & bench stability
Consistent reaction optimization; ensure 97% purity supports reproducible yields
Analytical Method Development
Defined MW (241.29) & chromatographic behavior
Calibration standard reliability; validate retention time and purity-based linearity
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